

Spectroscopic Characterization of N,N-Dibenzylformamide: A Technical Guide

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Compound of Interest

Compound Name: *n,n*-Dibenzylformamide

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dibenzylformamide** (CAS No. 5464-77-7), a compound of interest in organic synthesis and medicinal chemistry. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to facilitate replication and further research.

Chemical Structure and Properties

- IUPAC Name: **N,N-Dibenzylformamide**
- Molecular Formula: $C_{15}H_{15}NO$
- Molecular Weight: 225.29 g/mol [1]
- Melting Point: 52-53 °C[2]
- Appearance: White solid[2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **N,N-Dibenzylformamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR data have been acquired for **N,N-Dibenzylformamide**.

Table 1: ^1H NMR Spectroscopic Data for **N,N-Dibenzylformamide**[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------------------|
| 8.39 | s | 1H | CHO (formyl proton) |
| 7.36-7.29 | m | 6H | Aromatic protons |
| 7.20-7.04 | m | 4H | Aromatic protons |
| 4.39, 4.36, 4.23, 4.20 | s | 4H | CH ₂ (benzyl protons) |

Table 2: ^{13}C NMR Spectroscopic Data for **N,N-Dibenzylformamide**[2]

| Chemical Shift (δ) ppm | Assignment |
|--|----------------------------------|
| 162.7 | C=O (amide carbonyl) |
| 136.0, 135.6 | Aromatic quaternary carbons |
| 129.5, 129.2, 128.8, 128.5, 128.4, 128.0, 127.6, 127.5 | Aromatic CH |
| 50.0, 49.8, 44.4, 44.2 | CH ₂ (benzyl carbons) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N,N-Dibenzylformamide** would be expected to show characteristic absorption bands for the amide carbonyl group and the aromatic rings. While a specific peak list is not available in the searched literature, typical absorption ranges for the key functional groups are presented below.

Table 3: Expected Infrared Absorption Bands for **N,N-Dibenzylformamide**

| Functional Group | Expected Absorption Range (cm ⁻¹) |
|------------------------|---|
| C=O (amide) | 1680-1630 |
| C-N stretch | 1400-1000 |
| C-H (aromatic) | 3100-3000 |
| C=C (aromatic) | 1600-1450 |
| C-H (sp ³) | 3000-2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **N,N-Dibenzylformamide** Adducts[3]

| Adduct | Predicted m/z |
|---------------------|---------------|
| [M+H] ⁺ | 226.12265 |
| [M+Na] ⁺ | 248.10459 |
| [M-H] ⁻ | 224.10809 |
| [M] ⁺ | 225.11482 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline the methodologies for the key experiments cited.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **N,N-Dibenzylformamide** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz NMR spectrometer. [\[2\]](#)
- Data Acquisition: For ^1H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum was obtained.

IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique.

- Sample Preparation: A few milligrams of **N,N-Dibenzylformamide** were finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The KBr pellet was placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

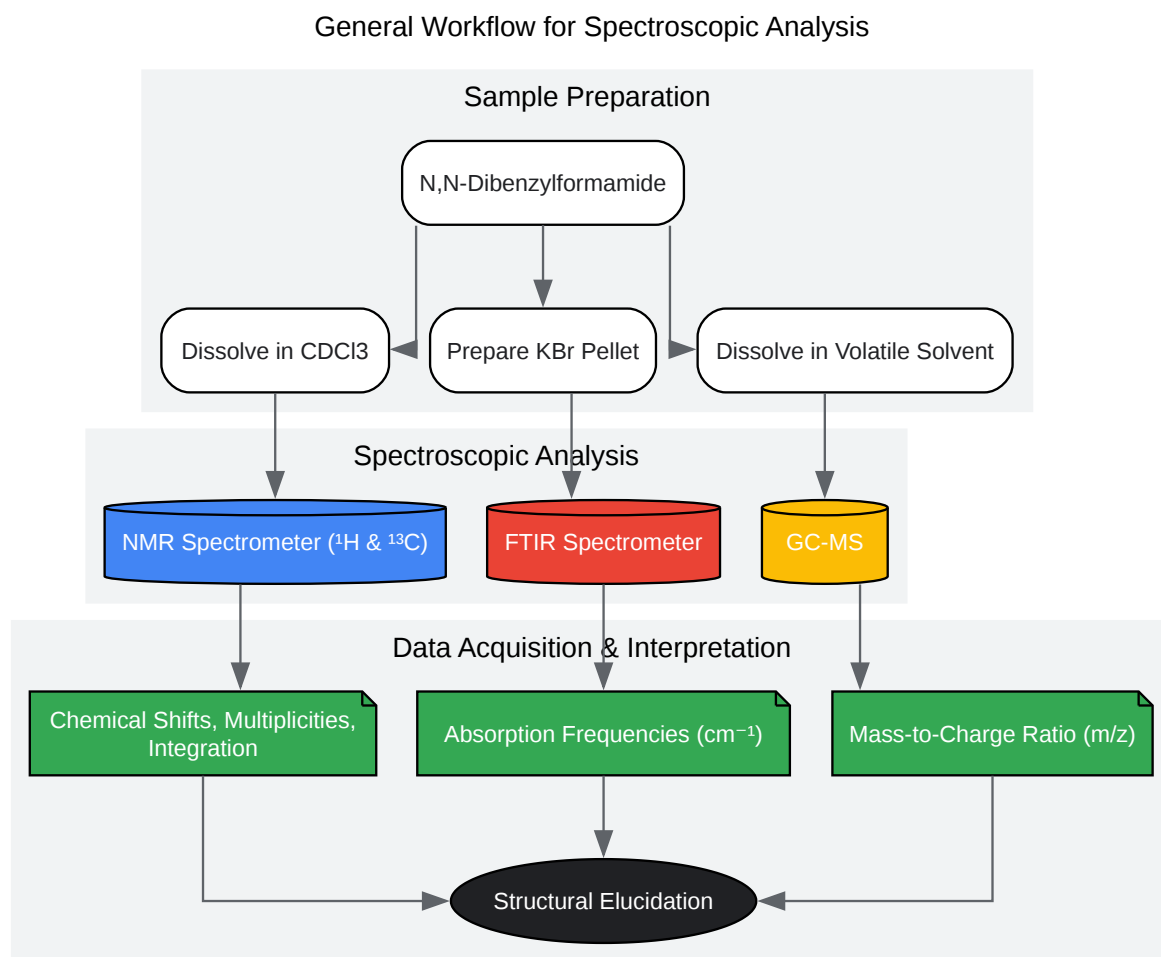
Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and semi-volatile organic compounds.

- Sample Preparation: A dilute solution of **N,N-Dibenzylformamide** was prepared in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate.
- Instrumentation: The analysis was performed on a GC-MS system. The gas chromatograph was equipped with a capillary column suitable for separating the analyte. The mass spectrometer was operated in electron ionization (EI) mode.
- Data Acquisition: The sample was injected into the GC, where it was vaporized and separated. The separated compound then entered the mass spectrometer, where it was ionized and fragmented. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N-Dibenzylformamide**.



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Caption: Workflow of Spectroscopic Analysis.

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